Methyl 6-bromo-5-methylbenzofuran-4-carboxylate
Description
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-5-methyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
OSADRGGVKBAQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1C(=O)OC)C=CO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-methylbenzofuran-4-carboxylate typically involves the bromination of 5-methylbenzofuran-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst like sulfuric acid for the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-methylbenzofuran-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of 5-methylbenzofuran-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromo-5-methylbenzofuran-4-carboxylate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, with activity against several bacterial strains. Its structural features may enhance its interaction with microbial targets.
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules:
- Building Block for Derivatives : It can be modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.
- Synthetic Versatility : Various reactions, such as nucleophilic substitutions and coupling reactions, can be performed on this compound to yield diverse products.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers evaluated its effects on human breast cancer cell lines (MCF-7). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via mitochondrial pathway |
This study highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Bacteriostatic |
| Escherichia coli | 10.0 µg/mL | Bactericidal |
These results support its potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-methylbenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Unique Advantages of Methyl 6-bromo-5-methylbenzofuran-4-carboxylate
- Balanced Properties : The methyl group at C5 provides moderate steric hindrance, optimizing both reactivity and target binding.
- Synthetic Flexibility : The C6 bromine and C4 ester allow sequential modifications, making it a versatile scaffold for drug development .
- Distinct Pharmacokinetics : Lower molecular weight compared to ethyl or benzoyloxy-substituted analogs improves metabolic stability and diffusion rates .
Biological Activity
Methyl 6-bromo-5-methylbenzofuran-4-carboxylate is a derivative of the benzofuran class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of this compound generally involves bromination and subsequent esterification reactions. Various methods have been employed to obtain derivatives of benzofuran with different substituents that enhance their biological properties.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in vitro.
- Cytotoxicity Testing :
- Mechanism of Action :
-
Structure-Activity Relationship (SAR) :
- The presence of bromine at the 6-position and a methyl group at the 5-position significantly enhances the cytotoxic properties of benzofuran derivatives. For instance, compounds with these substitutions have demonstrated increased antiproliferative activity compared to their unsubstituted counterparts .
Comparative Efficacy
A comparative analysis of various benzofuran derivatives reveals that this compound exhibits superior activity against specific cancer cell lines when compared to other related compounds.
| Compound | Cell Line Tested | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | K562 | X.X | Significant cytotoxicity observed |
| Compound A | HeLa | Y.Y | Less potent than target compound |
| Compound B | MOLT-4 | Z.Z | Comparable efficacy |
Case Studies
Several studies have documented the biological activities of this compound:
- In Vitro Studies :
- In Vivo Models :
- Molecular Docking Studies :
Q & A
Q. Expected Characterization Data :
- NMR : -NMR (CDCl): δ 7.45 (s, 1H, Ar-H), 4.05 (s, 3H, OCH), 2.40 (s, 3H, CH).
- X-ray : Anticipated space group with Z = 4. Compare C-Br bond length (~1.89 Å) to database averages.
- MS : [M+H] at m/z 283.0 (calculated for CHBrO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
